2-azido-N-(3,5-dimethoxyphenyl)acetamide

Description

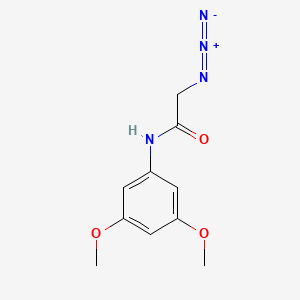

2-Azido-N-(3,5-dimethoxyphenyl)acetamide is an acetamide derivative characterized by an azide (-N₃) functional group and a 3,5-dimethoxyphenyl substituent. Its molecular formula is C₁₀H₁₁N₅O₃, with a molecular weight of 236.23 g/mol (SMILES: COc1cc(NC(=O)CN=[N+]=[N-])cc(c1)OC) . The compound is of interest in synthetic organic chemistry due to the reactivity of the azide group, which is often leveraged in click chemistry or cycloaddition reactions.

Properties

IUPAC Name |

2-azido-N-(3,5-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O3/c1-16-8-3-7(4-9(5-8)17-2)13-10(15)6-12-14-11/h3-5H,6H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRBGMOOFMKQZLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)CN=[N+]=[N-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-azido-N-(3,5-dimethoxyphenyl)acetamide typically involves the reaction of 3,5-dimethoxyaniline with chloroacetyl chloride to form N-(3,5-dimethoxyphenyl)chloroacetamide. This intermediate is then reacted with sodium azide to yield the final product . The reaction conditions usually involve maintaining a controlled temperature and using appropriate solvents to ensure the desired product’s purity and yield.

Chemical Reactions Analysis

2-azido-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other nucleophiles under suitable conditions.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

Common reagents used in these reactions include sodium azide, chloroacetyl chloride, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-azido-N-(3,5-dimethoxyphenyl)acetamide is primarily used in proteomics research . It serves as a biochemical tool for studying protein interactions, modifications, and functions. The compound’s azido group allows it to participate in click chemistry reactions, facilitating the labeling and detection of proteins in complex biological samples. This makes it valuable in various fields, including chemistry, biology, and medicine.

Mechanism of Action

The mechanism of action of 2-azido-N-(3,5-dimethoxyphenyl)acetamide involves its azido group, which can undergo click chemistry reactions with alkyne-containing molecules. This reaction forms a stable triazole linkage, enabling the compound to label and detect target proteins. The molecular targets and pathways involved depend on the specific proteins and biological systems being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-azido-N-(3,5-dimethoxyphenyl)acetamide with structurally or functionally related acetamide derivatives:

Key Findings:

Functional Group Impact: The azide group in the target compound distinguishes it from chloro or hydroxyimino derivatives, offering unique reactivity (e.g., cycloaddition) . In contrast, chloro-substituted analogs like alachlor are agriculturally significant , while the hydroxyimino derivative () lacks documented applications. The 3,5-dimethoxy substitution in the target compound may enhance solubility compared to non-polar methyl or ethyl groups in analogs like 2-chloro-N-(3,5-dimethylphenyl)acetamide .

Structural and Conformational Differences :

- Crystallographic studies of 2-chloro-N-(3,5-dimethylphenyl)acetamide reveal antiparallel alignment of the C=O bond with N–H and C–Cl groups, stabilizing intermolecular hydrogen bonding . Similar conformational analyses are absent for the azido derivative but could be hypothesized due to its polar azide group.

Applications :

- Alachlor and other chloroacetamides are widely used as herbicides, highlighting the role of electronegative substituents (e.g., Cl) in bioactivity . The azido derivative’s applications remain unexplored but may align with medicinal chemistry (e.g., as a precursor for triazole derivatives via click chemistry).

Biological Activity

Overview

2-Azido-N-(3,5-dimethoxyphenyl)acetamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 246.25 g/mol

- Structure : The compound features an azido group (-N₃) attached to an acetamide moiety, which is further substituted with a dimethoxyphenyl group.

The biological activity of this compound is primarily attributed to its azido group, which is known for its high reactivity. This reactivity allows the compound to participate in various chemical transformations leading to biologically active derivatives.

-

Chemical Transformations :

- Reduction : The azido group can be reduced to form amines, which may exhibit different biological activities.

- Cycloaddition Reactions : The compound can undergo cycloaddition reactions with alkenes or alkynes to form triazole derivatives, which have been shown to possess significant biological properties.

- Target Interactions : Compounds with azide functionalities are often utilized in bioorthogonal chemistry, allowing for selective labeling and modification of biomolecules without disrupting their natural functions.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound:

- In vitro Studies : The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, it demonstrated significant cytotoxicity against HeLa (cervical cancer) and A549 (lung cancer) cell lines with IC values ranging between 0.5 to 10 µM .

- Mechanism of Action : The anticancer effects are believed to be mediated through the induction of apoptosis and disruption of cell cycle progression. The compound promotes phosphatidylserine flipping and cytochrome c release from mitochondria, activating caspases involved in apoptosis .

Antifungal Activity

In addition to its anticancer properties, the compound has been explored for antifungal applications:

- Activity Against Fungi : Preliminary studies indicate that this compound exhibits antifungal activity against various strains, suggesting its potential as a therapeutic agent in treating fungal infections.

Case Studies

- Study on Anticancer Activity :

-

Bioorthogonal Applications :

- Another research project demonstrated the utility of azido compounds in bioorthogonal labeling techniques. This compound was successfully used to label proteins in live cells without disrupting cellular functions.

Data Tables

| Biological Activity | Cell Line Tested | IC (µM) | Mechanism |

|---|---|---|---|

| Anticancer | HeLa | 0.8 | Apoptosis |

| Anticancer | A549 | 1.2 | Cell Cycle Disruption |

| Antifungal | Candida albicans | 15 | Cell Membrane Disruption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.